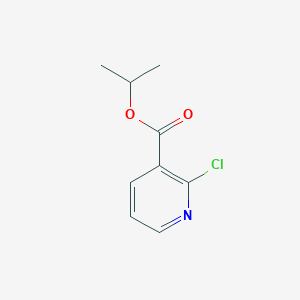

Propan-2-yl 2-chloropyridine-3-carboxylate

Description

Properties

IUPAC Name |

propan-2-yl 2-chloropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-6(2)13-9(12)7-4-3-5-11-8(7)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKVAUDQVGHCSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(N=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of Propan 2 Yl 2 Chloropyridine 3 Carboxylate

Reactions at the Ester Moiety

The ester group is a key functional handle for modifying the structure of propan-2-yl 2-chloropyridine-3-carboxylate. It readily undergoes several common transformations, including hydrolysis, amidation, transesterification, and reactions with organometallic reagents.

Hydrolysis to 2-Chloropyridine-3-carboxylic Acid

Hydrolysis, the cleavage of the ester bond by water, is a fundamental reaction of this compound, yielding 2-chloropyridine-3-carboxylic acid and isopropanol. sigmaaldrich.comchemguide.co.ukucalgary.ca This transformation can be achieved under either acidic or basic conditions. libretexts.orglibretexts.org

Under acidic conditions, the hydrolysis of esters is a reversible reaction catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. chemguide.co.ukucalgary.calibretexts.org To drive the equilibrium towards the products, the reaction is typically carried out with a large excess of water. chemguide.co.uklibretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. ucalgary.ca

Table 1: Conditions for Acidic Hydrolysis

| Parameter | Condition |

| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) |

| Reactant | Excess Water |

| Temperature | Heat |

| Reaction Type | Reversible |

Basic hydrolysis, also known as saponification, is an irreversible process that is commonly used for the hydrolysis of esters. chemguide.co.ukmasterorganicchemistry.com The reaction is carried out by heating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. ucalgary.camasterorganicchemistry.com The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The initial products are the corresponding carboxylate salt and isopropanol. libretexts.orgmasterorganicchemistry.com Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and obtain the free 2-chloropyridine-3-carboxylic acid. masterorganicchemistry.com

Table 2: Conditions for Basic Hydrolysis (Saponification)

| Parameter | Condition |

| Reagent | Strong Base (e.g., NaOH, KOH) |

| Temperature | Heat |

| Reaction Type | Irreversible |

| Initial Product | Carboxylate Salt and Alcohol |

| Final Product | Carboxylic Acid (after acidic workup) |

Amidation Reactions for Diverse Scaffolds

The ester group of this compound can be converted to an amide through reaction with an amine. This amidation reaction is a valuable tool for creating a diverse range of molecular structures. Direct amidation can be achieved by heating the ester with an amine. In some cases, particularly with less reactive amines, catalysts or coupling agents may be employed to facilitate the reaction. nih.govbohrium.com For instance, the use of iron(III) chloride as a catalyst has been shown to be effective in the amidation of certain esters. mdpi.com The reaction of 2-pyridinecarboxylates with aryl amines has been successfully demonstrated, suggesting a similar reactivity for this compound. mdpi.com

Transesterification with Other Alcohols

Transesterification is the process of exchanging the isopropyl group of the ester with another alcohol. This reaction is typically catalyzed by either an acid or a base. In an acid-catalyzed transesterification, the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon. In a base-catalyzed reaction, an alkoxide from the new alcohol acts as the nucleophile. The reaction is an equilibrium process, and to favor the desired product, the reacting alcohol is often used in large excess, or the lower-boiling alcohol product (in this case, isopropanol) is removed by distillation.

Reactions at the Halogenated Pyridine (B92270) Ring

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing pyridine nitrogen and the carboxylate group at the 3-position activate the ring for such substitutions.

The SNAr mechanism involves the attack of a nucleophile at the carbon bearing the leaving group (chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. The subsequent departure of the chloride ion restores the aromaticity and yields the substituted product. youtube.com

The reaction of 2-chloropyridines with nitrogen nucleophiles like amines and hydrazines is a well-established method for the synthesis of 2-aminopyridine (B139424) and 2-hydrazinopyridine (B147025) derivatives. These reactions are typically carried out by heating the 2-chloropyridine (B119429) with the nucleophile, sometimes in the presence of a base or a catalyst. thieme-connect.de

For instance, the reaction of ethyl 2-chloronicotinate, an analog of the title compound, with various amines can be expected to proceed under thermal or microwave conditions to yield the corresponding 2-aminonicotinate derivatives.

Hydrazine (B178648) hydrate (B1144303) is also a potent nucleophile that can displace the chlorine atom at the 2-position. This reaction is often performed in a protic solvent like ethanol (B145695) at reflux temperatures.

Table 2: Representative SNAr Reactions of this compound with Nitrogen Nucleophiles (based on analogous reactions)

| Nucleophile | Reagent | Expected Product |

|---|---|---|

| Ammonia (B1221849) | NH₃ | Propan-2-yl 2-aminopyridine-3-carboxylate |

| Aniline | C₆H₅NH₂ | Propan-2-yl 2-(phenylamino)pyridine-3-carboxylate |

| Hydrazine | N₂H₄·H₂O | Propan-2-yl 2-hydrazinopyridine-3-carboxylate |

| Piperidine (B6355638) | C₅H₁₀NH | Propan-2-yl 2-(piperidin-1-yl)pyridine-3-carboxylate |

Oxygen-containing nucleophiles such as alkoxides (RO⁻) and hydroxides (OH⁻) can also displace the chlorine atom at the 2-position of the pyridine ring. The reaction with alkoxides, such as sodium ethoxide in ethanol, would lead to the formation of a 2-alkoxypyridine derivative.

Hydrolysis of the chloro group with a hydroxide source, such as aqueous sodium hydroxide, can also occur, although this may also lead to the hydrolysis of the ester group, especially under harsh conditions. chemguide.co.uk The relative rates of these two processes would depend on the reaction conditions.

Table 3: Representative SNAr Reactions of this compound with Oxygen Nucleophiles (based on general principles)

| Nucleophile | Reagent | Expected Product | Potential Side Product |

|---|---|---|---|

| Hydroxide | NaOH (aq) | Propan-2-yl 2-hydroxypyridine-3-carboxylate | 2-Hydroxypyridine-3-carboxylic acid |

| Methoxide | CH₃ONa | Propan-2-yl 2-methoxypyridine-3-carboxylate | Methyl 2-methoxypyridine-3-carboxylate (via transesterification) |

| Ethoxide | CH₃CH₂ONa | Propan-2-yl 2-ethoxypyridine-3-carboxylate | Ethyl 2-ethoxypyridine-3-carboxylate (via transesterification) |

Carbon nucleophiles, such as carbanions derived from active methylene (B1212753) compounds like malonic esters, can participate in SNAr reactions with 2-chloropyridines. libretexts.org The reaction of this compound with the sodium salt of diethyl malonate would be expected to yield a product where the chlorine atom is replaced by a malonic ester moiety. This transformation is valuable for creating new carbon-carbon bonds at the pyridine ring.

Table 4: Representative SNAr Reaction of this compound with a Carbon Nucleophile (based on general principles)

| Nucleophile | Reagent | Expected Product |

|---|---|---|

| Diethyl malonate anion | Na⁺ ⁻CH(CO₂Et)₂ | Propan-2-yl 2-(diethyl malonate)pyridine-3-carboxylate |

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds by combining two different organic fragments with the aid of a metal catalyst, most commonly palladium. The chlorine atom at the 2-position of the pyridine ring makes this compound a suitable electrophilic partner in these transformations.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgtcichemicals.com This reaction is favored for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts. tcichemicals.comorganic-chemistry.org The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the reviewed literature, the reactivity of similar 2-chloropyridine substrates is well-established. For these reactions, a variety of palladium catalysts, ligands, and bases are employed to achieve high yields. The choice of boronic acid or ester can also significantly influence the reaction's success. organic-chemistry.orgnumberanalytics.com

Interactive Data Table: Illustrative Suzuki-Miyaura Coupling Conditions for 2-Chloropyridine Analogs

Specific data for this compound is not available in the provided search results. The following table illustrates typical conditions for related 2-chloropyridine compounds.

| Electrophile | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 |

| 2-Chloro-5-nitropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 80 | 92 |

| Ethyl 2-chloronicotinate | Thiophene-2-boronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 85 |

Heck Reactions

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.govorganic-chemistry.org This reaction is a powerful tool for creating C(sp²)-C(sp²) bonds and typically proceeds with high trans selectivity. organic-chemistry.org The catalytic cycle involves the oxidative addition of the palladium catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination. mdpi.com

Detailed research findings on the Heck reaction specifically with this compound are limited. However, the general principles of the Heck reaction suggest its applicability. The reaction would couple the 2-pyridyl position with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., triethylamine). nih.govmdpi.com

Interactive Data Table: Representative Heck Reaction Conditions

Specific data for this compound is not available in the provided search results. The following table shows general conditions for Heck reactions with aryl chlorides.

| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Chlorobenzene | Styrene | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | NBu₃ | DMF | 130 | 78 |

| 1-Chloro-4-nitrobenzene | Methyl acrylate | PdCl₂(PPh₃)₂ (2) | - | Et₃N | Acetonitrile | 100 | 95 |

| 2-Chloropyridine | n-Butyl acrylate | Herrmann's Catalyst (0.1) | - | NaOAc | NMP | 140 | 88 |

Negishi Coupling

The Negishi coupling forms a carbon-carbon bond by reacting an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. dntb.gov.ua A key advantage of the Negishi reaction is its ability to couple a wide range of carbon centers (sp³, sp², and sp). dntb.gov.ua The reaction generally offers high yields and functional group tolerance. dntb.gov.ua

While specific examples of Negishi coupling with this compound are not readily found, the reaction is known to be effective for various heterocyclic halides. nih.govorganic-chemistry.org The process would involve the preparation of an organozinc reagent, which then couples with the 2-chloropyridine derivative in the presence of a palladium catalyst like Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand such as XPhos. nih.govorganic-chemistry.org

Stille Coupling

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organostannane (organotin) compound and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org A significant advantage of the Stille reaction is the stability of organostannane reagents to air and moisture. wikipedia.org However, a major drawback is the toxicity of tin compounds. organic-chemistry.org The mechanism follows the typical oxidative addition, transmetalation, and reductive elimination sequence. numberanalytics.comwikipedia.org

Literature detailing the Stille coupling of this compound is scarce. The reaction would theoretically proceed by reacting the chloro-pyridyl ester with an organostannane, such as an aryltributylstannane, in the presence of a palladium(0) catalyst. numberanalytics.comorganic-chemistry.org

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It typically employs a copper(I) co-catalyst and is run under mild conditions with a base like an amine. wikipedia.orglibretexts.org This reaction is highly valuable for the synthesis of substituted alkynes and conjugated enynes. wikipedia.org

Although direct experimental data for this compound is not available, the Sonogashira reaction of similar halogenated pyridines has been reported. nih.govresearchgate.net For instance, 2-amino-3-bromopyridines have been successfully coupled with various terminal alkynes using a Pd(CF₃COO)₂/PPh₃/CuI catalyst system. This suggests that a similar protocol could be applicable to this compound.

Interactive Data Table: Exemplary Sonogashira Coupling Conditions for Halogenated Pyridines

Specific data for this compound is not available in the provided search results. The table illustrates conditions for related substrates.

| Halogenated Pyridine | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂(2.5%), PPh₃(5%), CuI(5%) | Et₃N | DMF | 100 | 96 | mdpi.com |

| 2-Bromo-6-methoxypyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5%), CuI (10%) | i-Pr₂NH | THF | 60 | 85 | |

| 3-Iodopyridine | 1-Heptyne | PdCl₂(PPh₃)₂ (2%), CuI (4%) | Et₃N | DMF | 80 | 91 |

Reductive Coupling Reactions

Reductive cross-electrophile couplings represent an emerging strategy for C-C bond formation, where two different electrophiles are coupled in the presence of a transition-metal catalyst and a stoichiometric reductant (e.g., Mn, Zn). scilit.com This approach avoids the need to pre-form and handle often sensitive organometallic reagents. scilit.comchemrxiv.org

Nickel-catalyzed reductive couplings of 2-chloropyridines with alkyl bromides have been reported, demonstrating the potential for such transformations. These reactions enable the formation of C(sp²)-C(sp³) bonds. While specific studies on this compound are not detailed, the existing protocols for other 2-chloropyridines suggest feasibility. For example, a system using a nickel catalyst, a bipyridine-type ligand, and manganese metal as the reductant has been shown to be effective. nih.govudel.edu The development of asymmetric versions of these reactions also allows for the synthesis of chiral α-arylesters from α-chloroesters and aryl iodides. rsc.org

Nickel-catalyzed Reductive Coupling with Alkyl Chlorides

Nickel-catalyzed reductive cross-electrophile coupling has emerged as a powerful method for forming C-C bonds, directly coupling two different electrophiles. nih.gov This approach is particularly valuable for synthesizing alkylated pyridines from readily available 2-chloropyridines. nih.gov For substrates like this compound, this reaction allows for the introduction of an alkyl group at the 2-position, displacing the chloride.

The reaction typically employs a nickel catalyst, such as NiBr₂(dme), a ligand like 4,4'-diOMe-bipyridine or bathophenanthroline, and a stoichiometric reductant, commonly manganese powder. nih.govresearchgate.netthieme-connect.de The process involves the reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species. This species then engages in the catalytic cycle, which is proposed to involve oxidative addition, radical formation, and reductive elimination to furnish the coupled product. thieme-connect.dersc.org

A key challenge in coupling with alkyl chlorides is the strength of the C-Cl bond. researchgate.net To facilitate the reaction, additives such as tetra-n-butylammonium iodide (TBAI) can be used to promote an in-situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide. thieme-connect.de Research has demonstrated the successful coupling of substituted 2-chloropyridines with alkyl halides containing various functional groups. nih.gov For example, a nickel-catalyzed reductive coupling between a substituted 2-chloropyridine and ethyl 3-chloropropanoate (B8744493) was successfully developed and scaled up, using manganese as the reductant and chlorotriethylsilane (B140506) (TESCl) as an activator. researchgate.net

Table 1: Examples of Nickel-Catalyzed Reductive Coupling of 2-Chloropyridines This table presents data for related compounds to illustrate the scope of the reaction.

| Aryl Halide | Alkyl Halide | Catalyst/Ligand | Reductant/Additive | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Chloropyridine | Ethyl bromoacetate | NiCl₂·glyme / Bathophenanthroline | Zn | 2-(ethoxycarbonylmethyl)pyridine | 73% | nih.gov |

| Substituted 2-Chloropyridine | Ethyl 3-chloropropanoate | Ni(II) source | Mn / TESCl | Substituted 2-(2-ethoxycarbonylethyl)pyridine | 64% | researchgate.net |

Exploration of Other Transition Metal Catalyzed Reductions

Beyond nickel, other transition metals, particularly palladium, are instrumental in catalyzing transformations of 2-chloropyridines. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, are standard methods for functionalizing pyridyl halides. researchgate.net For instance, a palladium-catalyzed reductive coupling of an acid chloride with a β-stannanyl enone has been described as a key step in synthesis, showcasing the utility of palladium in reductive C-C bond formation. researchgate.net

The choice of metal and ligand is crucial for achieving desired reactivity and selectivity. While palladium is highly effective, its application can sometimes be limited by the stability of the required organometallic coupling partners. researchgate.net Iron-catalyzed couplings of alkyl Grignard reagents with 2-halogenated pyridines also represent a well-established method for alkylation. nih.gov More recently, research has focused on developing catalytic systems that expand the scope and functional group tolerance of these transformations. For example, combinations of different cross-coupling strategies have been used to achieve full control over the regioselectivity of substitution on the pyridine ring. researchgate.net

Electrophilic Aromatic Substitution (if applicable, with careful considerations of regioselectivity)

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds like benzene. masterorganicchemistry.comlibretexts.org However, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it significantly less reactive towards electrophiles than benzene. The presence of two strong electron-withdrawing groups—the 2-chloro and 3-isopropylcarboxylate substituents—further deactivates the ring of this compound towards electrophilic attack.

Therefore, classical EAS reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are generally not viable pathways for this compound under standard conditions. Instead of electrophilic substitution, the electron-poor nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the chloride at the C2 position. wikipedia.org Studies have shown that various 2-chloropyridine derivatives react with the nucleophile glutathione (B108866), catalyzed by microsomal glutathione S-transferase 1, to displace the chlorine atom. researchgate.netnih.gov The rate of this nucleophilic substitution is influenced by the nature and position of other substituents on the pyridine ring. researchgate.netnih.gov

Metalation and Regioselective Functionalization of 2-Chloropyridines

Metalation, the replacement of a hydrogen atom with a metal (typically lithium), followed by quenching with an electrophile, is a powerful strategy for the functionalization of pyridine rings. rsc.org The regioselectivity of this process is heavily influenced by the substituents present on the ring.

Lithium-Halogen Exchange

Lithium-halogen exchange is a fundamental reaction where an organolithium reagent reacts with an organic halide to swap the halogen for a lithium atom. wikipedia.org This reaction is typically very fast, often proceeding at low temperatures. harvard.edu The equilibrium of the exchange favors the formation of the more stable organolithium species. researchgate.net The rate of exchange follows the trend I > Br > Cl, meaning that chloroarenes are the least reactive substrates for this transformation. wikipedia.orgprinceton.edu

For this compound, a lithium-halogen exchange would involve treating the compound with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, to generate the 2-lithiated pyridine intermediate. wikipedia.org However, due to the slower exchange rate for chlorides and the presence of the electrophilic ester group, competitive side reactions like nucleophilic attack at the carbonyl carbon can occur. The choice of alkyllithium reagent and reaction conditions is critical to favor the desired exchange pathway. nih.govacs.org

Direct Metalation Approaches

Direct metalation, or deprotonation, relies on the acidity of the C-H bonds of the pyridine ring. A strong base, typically a lithium amide like lithium diisopropylamide (LDA) or a mixed-aggregate superbase, removes a proton to form a lithiated intermediate. nih.govresearchgate.net The position of deprotonation is guided by Directed Metalating Groups (DMGs), which coordinate to the lithium base and direct it to an adjacent position.

In this compound, both the 2-chloro substituent and the 3-carboxylate group can act as DMGs. The chloro group is known to direct metalation to the C3 position. rsc.org However, since the C3 position is already substituted, deprotonation would be expected at other sites. The ester group at C3 would strongly direct deprotonation to the C4 position. The interplay between these directing effects and the inherent acidity of the ring protons determines the ultimate regioselectivity. Studies on 2-chloropyridine itself show that while LDA promotes exclusive metalation at the C3 position (ortho to the chlorine), other superbases can lead to unprecedented C6 lithiation. nih.govresearchgate.net

Influence of the 2-Chloro Substituent on Regioselectivity

The 2-chloro substituent exerts a profound influence on the regioselectivity of functionalization reactions. In metalation reactions, the chlorine atom acts as an ortho-directing group, facilitating deprotonation at the C3 position. rsc.org This directing effect has been exploited to synthesize 2,3-disubstituted pyridines. rsc.org

However, the influence of the 2-chloro group can also lead to unexpected reactivity. In the total synthesis of (+)-floyocidin B, a strategy involving the 4,5-regioselective functionalization of 2-chloropyridines was developed. mdpi.com This study revealed an unexpected effect of the 2-chloro substituent on the regioselectivity of lithiation compared to 2-unsubstituted pyridines. mdpi.com Furthermore, the choice of the metalating agent is critical. While LDA directs lithiation of 2-chloropyridine to the C3 position, the use of a superbase like nBuLi-LiDMAE (lithium 2-dimethylaminoethoxide) was found to promote a highly regioselective and unusual C6 lithiation. nih.govresearchgate.net This change in regioselectivity is attributed to the different aggregation states and reactivity of the base. nih.govacs.org This highlights the complex interplay between the substrate's electronic and steric properties and the nature of the organometallic reagent in determining the outcome of the reaction.

Transformations Involving Both Ester and Ring Moieties

The simultaneous involvement of the ester group and the pyridine ring in chemical transformations allows for the construction of complex polycyclic structures through elegant and efficient reaction sequences. These reactions are of significant interest in synthetic chemistry as they can rapidly build molecular complexity from a relatively simple starting material.

Cascade Reactions and Tandem Processes

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These reactions are highly efficient in terms of atom economy and procedural simplicity. Esters of 2-chloronicotinic acid, such as this compound, are valuable substrates for such transformations.

A prominent example of a tandem process involving a related compound, ethyl 2-chloronicotinate, is the Sonogashira coupling followed by cyclization. guidechem.comlibretexts.orgwikipedia.org In this type of reaction, the 2-chloro position of the pyridine ring is first coupled with a terminal alkyne in the presence of a palladium catalyst. libretexts.orgwikipedia.org The resulting 2-alkynylpyridine intermediate can then undergo an intramolecular cyclization, often promoted by the same catalytic system or by changing the reaction conditions, to form a fused heterocyclic system. For instance, the reaction of alkyl 2-chloroquinoline-3-carboxylates with propargyl alcohol and a secondary amine in a one-pot process leads to the formation of pyrrolo[1,2-a]quinoline (B3350903) derivatives. researchgate.net This highlights the potential for similar transformations with this compound, where the ester group can influence the cyclization step and the final product's structure.

The general conditions for such tandem reactions often involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine) in an appropriate solvent. libretexts.orgwikipedia.org The choice of the alkyne and the reaction conditions can be tailored to produce a variety of fused pyridine derivatives.

Table 1: Examples of Tandem Reactions with Related 2-Chloropyridine Derivatives

| Starting Material | Reagents | Product Type | Reference |

| Ethyl 2-chloronicotinate | Terminal Alkyne, Pd-catalyst, Cu-catalyst, Base | Fused Pyridine | guidechem.com |

| Alkyl 2-chloroquinoline-3-carboxylate | Propargyl alcohol, Secondary amine, Pd-catalyst | Pyrrolo[1,2-a]quinoline | researchgate.net |

Ring Annulation Reactions

Ring annulation refers to the formation of a new ring fused to an existing one. This compound and its derivatives are excellent precursors for the synthesis of fused heterocyclic systems, such as thieno[2,3-b]pyridines, through annulation reactions. A particularly powerful method for this transformation is the Gewald reaction. wikipedia.orgresearchgate.net

The direct application of the Gewald reaction to this compound is not explicitly documented in readily available literature. However, a closely related and synthetically accessible precursor, 2-chloronicotinonitrile, readily undergoes the Gewald reaction. The isopropyl ester of this compound can be converted to the corresponding nitrile through standard chemical methods, such as reaction with ammonia followed by dehydration.

In the Gewald reaction, the 2-chloronicotinonitrile is reacted with a ketone or aldehyde and elemental sulfur in the presence of a base (e.g., an amine like morpholine (B109124) or triethylamine). wikipedia.orgresearchgate.net The reaction proceeds through a multi-step sequence initiated by a Knoevenagel condensation, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the highly substituted 2-aminothieno[2,3-b]pyridine. wikipedia.org

Table 2: Gewald Reaction for the Synthesis of Thieno[2,3-b]pyridines

| Reactant 1 | Reactant 2 | Reactant 3 | Base | Product | Reference |

| 2-Chloronicotinonitrile | Ketone/Aldehyde | Sulfur | Amine | 2-Aminothieno[2,3-b]pyridine derivative | wikipedia.orgresearchgate.net |

The versatility of the Gewald reaction allows for the introduction of a wide range of substituents onto the newly formed thiophene (B33073) ring, depending on the choice of the carbonyl compound.

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. While specific examples of rearrangement reactions starting directly from this compound are not extensively reported, related rearrangement reactions of carboxylic acid derivatives provide insight into potential transformations. bdu.ac.inwiley-vch.demvpsvktcollege.ac.in

For instance, the ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-chloronicotinic acid. researchgate.net This acid can then be a substrate for various classical rearrangement reactions. One such example is the Curtius rearrangement, where the carboxylic acid is converted to an acyl azide (B81097), which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. bdu.ac.in The resulting isocyanate can be trapped with various nucleophiles, such as alcohols or water, to yield carbamates or amines, respectively. This sequence provides a pathway to introduce an amino group at the 3-position of the pyridine ring with the loss of the carboxylate carbon.

Another potential rearrangement is the Hofmann rearrangement, where the corresponding amide (derived from the ester) is treated with a halogen and base to yield an amine with one less carbon atom. bdu.ac.in

Table 3: Potential Rearrangement Pathways via Carboxylic Acid/Amide Intermediate

| Starting Material Derivative | Reaction Name | Key Reagents | Intermediate | Final Product Type | Reference |

| 2-Chloronicotinic acid | Curtius Rearrangement | Diphenylphosphoryl azide (DPPA), Heat | Isocyanate | Amine/Carbamate | bdu.ac.in |

| 2-Chloronicotinamide | Hofmann Rearrangement | Br₂, NaOH | Isocyanate | Amine | bdu.ac.in |

These rearrangement reactions, although requiring initial modification of the ester group, demonstrate the potential for significant structural reorganization of the molecule, leading to valuable synthetic intermediates.

Mechanistic Investigations of Reactions Involving Propan 2 Yl 2 Chloropyridine 3 Carboxylate

Detailed Reaction Mechanisms for Ester Hydrolysis and Amidation

The ester functional group of propan-2-yl 2-chloropyridine-3-carboxylate is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and amidation.

Ester Hydrolysis:

Ester hydrolysis is the cleavage of an ester bond by reaction with water, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. oaepublish.comresearchgate.net Following a proton transfer to the alkoxy group (-O-isopropyl), the carbonyl double bond reforms, leading to the elimination of propan-2-ol and the formation of the protonated 2-chloropyridine-3-carboxylic acid. A final deprotonation step yields the carboxylic acid product. The reaction is an equilibrium process, and a large excess of water is used to drive it towards the products. oaepublish.com

Base-Promoted Hydrolysis (Saponification): In this mechanism, a hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. oaepublish.com This addition forms a tetrahedral alkoxide intermediate. The intermediate then collapses, reforming the carbonyl double bond and eliminating the isopropoxide ion as the leaving group. This generates 2-chloropyridine-3-carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated by the isopropoxide or another hydroxide ion to form a carboxylate salt. oaepublish.comvedantu.com This final acid-base step is essentially irreversible and drives the reaction to completion. oaepublish.com

Amidation:

Amidation involves the reaction of the ester with an amine to form an amide. This reaction typically requires heat. masterorganicchemistry.com

The mechanism is a nucleophilic acyl substitution. chemistrysteps.comechemi.com The amine's nitrogen atom attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.comechemi.com This intermediate can then collapse by expelling the isopropoxide leaving group. A subsequent proton transfer from the nitrogen to a base (like another molecule of the amine) results in the final amide product. masterorganicchemistry.com Although isopropoxide is a better leaving group than the conjugate base of an amine, the reaction is generally less efficient than using more reactive acylating agents like acyl chlorides. chemistrysteps.com The reaction can be catalyzed by acids or bases to increase the rate. echemi.com

Mechanistic Pathways of Nucleophilic Aromatic Substitution

The 2-chloropyridine (B119429) core of the molecule is susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for modifying the pyridine (B92270) ring. The chlorine atom at the 2-position is activated towards substitution by the electron-withdrawing effect of the ring nitrogen and the adjacent ester group at the 3-position.

The SNAr mechanism proceeds via an addition-elimination pathway. researchgate.net A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pku.edu.cn In the case of 2-chloropyridine derivatives, the negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization. princeton.edu The presence of the electron-withdrawing isopropyl carboxylate group at the 3-position further stabilizes this intermediate, thereby increasing the rate of nucleophilic attack.

Following the formation of the Meisenheimer complex, the aromaticity of the ring is restored by the elimination of the chloride leaving group, yielding the substituted pyridine product. The first step, the nucleophilic addition and formation of the Meisenheimer complex, is typically the rate-determining step. researchgate.net The reactivity order for halogens in SNAr reactions is generally F > Cl ≈ Br > I. researchgate.net

Catalytic Cycles in Cross-Coupling Reactions

The carbon-chlorine bond at the 2-position of the pyridine ring serves as an effective handle for various palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig reactions. nih.govacs.org These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org

Oxidative Addition Steps

The catalytic cycle begins with the oxidative addition of the 2-chloropyridine derivative to a low-valent metal center, typically a Pd(0) or Ni(0) complex. libretexts.orgcsbsju.edu In this step, the metal center inserts itself into the carbon-chlorine bond, breaking the C-Cl bond and forming two new bonds: one to the carbon of the pyridine ring and one to the chlorine atom. This process oxidizes the metal from its 0 oxidation state to +2. wikipedia.org For the reaction to proceed, the metal complex is often coordinatively unsaturated, meaning it has a vacant site to allow the substrate to approach. For some catalysts, a ligand must first dissociate to create this site. The oxidative addition is often the rate-determining step of the entire catalytic cycle. wikipedia.org

Transmetalation Steps

Following oxidative addition, the transmetalation step occurs. In this stage, an organic group (R') from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) is transferred to the palladium(II) or nickel(II) center. libretexts.orgcsbsju.edu The halide ligand on the metal center is exchanged for the R' group from the organometallic reagent. For Suzuki couplings, a base is required to activate the organoboron compound, forming a more nucleophilic "ate" complex which facilitates the transfer of the organic group to the metal. wikipedia.org This step results in a new diorganometal complex where both the pyridine ring and the new R' group are attached to the metal center.

| Coupling Reaction | Organometallic Reagent | Typical Conditions |

| Suzuki-Miyaura | Aryl- or Vinyl-boronic acid/ester | Pd catalyst, Base (e.g., Na₂CO₃, K₃PO₄) |

| Negishi | Organozinc halide | Pd or Ni catalyst |

| Buchwald-Hartwig | Amine | Pd catalyst, Strong base (e.g., NaOtBu) |

Reductive Elimination Steps

The final step of the catalytic cycle is reductive elimination. In this concerted process, the two organic ligands (the pyridine ring and the newly transferred R' group) are coupled together, forming a new carbon-carbon or carbon-heteroatom bond. numberanalytics.com This step regenerates the low-valent metal catalyst, which can then re-enter the catalytic cycle. libretexts.orgnumberanalytics.com The metal's oxidation state is reduced by two, for example from Pd(II) back to Pd(0). The reductive elimination step is generally favored when the organic groups are positioned cis to each other on the metal center.

Mechanisms of Reductive Coupling and Halide Exchange Processes

Reductive Coupling:

Reductive cross-coupling reactions offer an alternative strategy for C-C bond formation, directly coupling two electrophiles, such as an aryl halide and an alkyl halide, using a nickel or palladium catalyst in the presence of a stoichiometric reductant like manganese or zinc metal. wisc.edu For a molecule like this compound, this would involve coupling with another halide.

The mechanism of nickel-catalyzed reductive coupling is complex and can vary, but a common pathway involves the initial oxidative addition of one of the halides (preferentially the more reactive one, often the aryl halide) to a Ni(0) species to form an aryl-Ni(II)-halide complex. oaepublish.compku.edu.cnoaes.cc This complex is then reduced by the stoichiometric reductant (e.g., Mn) to a Ni(I) species. This Ni(I) intermediate can then react with the second halide through a halogen-atom abstraction or another oxidative addition to form a Ni(III) intermediate. oaes.ccchinesechemsoc.org Finally, reductive elimination from the Ni(III) complex yields the cross-coupled product and regenerates a Ni(I) species that continues the catalytic cycle. oaes.cc

Halide Exchange Processes:

Halide exchange reactions, such as the Finkelstein reaction, can be used to replace the chlorine atom on the pyridine ring with another halogen. wikipedia.org While the classic Finkelstein reaction involves SN2 displacement on sp³-hybridized carbons, analogous transformations on aryl halides are also possible, though they typically require metal catalysis. vedantu.comwikipedia.orgbyjus.com

The aromatic Finkelstein reaction can be catalyzed by copper(I) or nickel(II) complexes. wikipedia.orgjk-sci.com A proposed mechanism for copper-catalyzed exchange involves the oxidative addition of the aryl chloride to a Cu(I) species, forming a transient aryl-Cu(III)-halide complex. nih.gov This is followed by an exchange of the halide ligands and subsequent reductive elimination to release the new aryl halide and regenerate the Cu(I) catalyst. nih.gov The reaction's direction can often be controlled by using a large excess of the halide salt or by taking advantage of solubility differences, where the precipitation of the resulting metal chloride drives the equilibrium forward. wikipedia.org

Regioselectivity and Stereoselectivity in Complex Transformations

Regioselectivity and stereoselectivity are critical concepts in chemical synthesis, dictating the spatial orientation and position of bond formation. In the context of this compound, these factors are primarily explored through reactions that substitute the chlorine atom, a common transformation for 2-halopyridines.

The substituents on the pyridine ring, the chloro and the isopropyl carboxylate groups, play a significant role in directing the course of reactions. In the context of nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, these groups exert influence through a combination of inductive and resonance effects.

The chlorine atom at the 2-position is an electron-withdrawing group due to its electronegativity (-I effect). It also possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect). However, for halogens, the inductive effect typically outweighs the resonance effect, leading to a deactivation of the ring towards electrophilic attack but activation towards nucleophilic attack at the positions ortho and para to it. In the pyridine ring, the nitrogen atom itself is strongly electron-withdrawing, further polarizing the ring and making the 2- and 6-positions particularly susceptible to nucleophilic attack.

The isopropyl 2-chloropyridine-3-carboxylate group at the 3-position is also an electron-withdrawing group. The carbonyl moiety withdraws electron density from the ring through both induction and resonance. This deactivating nature further enhances the electrophilicity of the carbon atoms in the pyridine ring, especially the C2 and C6 positions. The primary site of reaction for this molecule is the C2 position, owing to the presence of the labile chloro leaving group.

In a typical cross-coupling reaction such as a Suzuki reaction, where this compound would react with a boronic acid in the presence of a palladium catalyst, the reaction is regioselective for the C-Cl bond. The catalytic cycle involves the oxidative addition of the palladium complex to this bond, which is the most reactive site for this type of transformation.

| Functional Group | Position | Electronic Effect | Influence on Reactivity |

| Chlorine | 2 | -I > +M | Activates the C2 position for nucleophilic attack and oxidative addition. |

| Isopropyl Carboxylate | 3 | -I, -M | Electron-withdrawing, enhances the electrophilicity of the ring. |

| Pyridine Nitrogen | 1 | -I, -M | Strongly electron-withdrawing, activates C2 and C6 for nucleophilic attack. |

Both steric and electronic factors are crucial in determining the outcome of reactions involving this compound. The interplay between these factors governs the rate and selectivity of chemical transformations. researchgate.net

Electronic Factors: The electronic landscape of the pyridine ring is highly polarized. The nitrogen atom and the two electron-withdrawing substituents (chloro and isopropyl carboxylate) create a significantly electron-deficient ring. This electronic arrangement is the primary driver for its reactivity towards nucleophiles and in cross-coupling reactions. In a nucleophilic aromatic substitution, a nucleophile will preferentially attack the electron-deficient C2 position, leading to the displacement of the chloride ion. The rate of this substitution is enhanced by the presence of the electron-withdrawing carboxylate group at the C3 position. organicchemistrytutor.com

Steric Factors: The isopropyl group of the ester at the 3-position introduces considerable steric bulk in the vicinity of the C2 reaction center. While the primary site of reactivity is the C2 position due to the C-Cl bond, the steric hindrance from the adjacent isopropyl group can influence the approach of the nucleophile or the palladium catalyst in a cross-coupling reaction. This steric hindrance can affect the reaction rate, and in some cases, may necessitate the use of less bulky reagents or specific catalyst systems with appropriate ligand designs to facilitate efficient transformation. For instance, in a Suzuki coupling, the choice of a bulky phosphine (B1218219) ligand on the palladium catalyst can be critical to balance the steric demands of both the substrate and the catalyst for an effective oxidative addition and subsequent reductive elimination. The balance between steric and electronic effects is key to achieving optimal reaction conditions and yields. researchgate.netrsc.org

| Factor | Influence on Reactions of this compound |

| Electronic | The electron-deficient nature of the pyridine ring, enhanced by the chloro and carboxylate groups, strongly favors nucleophilic substitution or oxidative addition at the C2 position. |

| Steric | The bulky isopropyl group on the ester at the C3 position can sterically hinder the approach of reagents to the C2 position, potentially slowing down the reaction rate and influencing the required catalyst/reagent selection. |

Transition State Analysis in Key Reactions

While specific transition state analysis for reactions of this compound is not extensively documented in publicly available literature, we can infer the nature of the transition states based on analogous well-studied reactions, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

In a nucleophilic aromatic substitution (SNAr) reaction, the attack of a nucleophile at the C2 position proceeds through a high-energy intermediate known as a Meisenheimer complex. The transition state leading to this intermediate would involve the partial formation of the new carbon-nucleophile bond and partial breaking of the carbon-chlorine bond. The negative charge that develops in the ring is stabilized by the electron-withdrawing pyridine nitrogen and the carboxylate group. The stability of this transition state, and thus the reaction rate, is highly dependent on the ability of the ring and its substituents to delocalize this developing negative charge.

Based on a comprehensive search of scientific literature and chemical databases, there are no specific published computational and theoretical chemistry studies available for the compound This compound .

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the requested outline, which includes:

Computational and Theoretical Chemistry Studies of Propan 2 Yl 2 Chloropyridine 3 Carboxylate

Reaction Mechanism Elucidation through Computational Modeling

While general methodologies for these computational analyses exist and have been applied to related pyridine (B92270) derivatives, the specific data and research findings for Propan-2-yl 2-chloropyridine-3-carboxylate have not been published in the available scientific domain. Fulfilling the request would necessitate generating speculative or fabricated data, which cannot be done.

A table of compounds that would have been mentioned is provided below for reference.

Transition State Localization and Energy Barriers

The formation of this compound typically proceeds via a nucleophilic acyl substitution reaction. In this process, the hydroxyl group of propan-2-ol attacks the carbonyl carbon of an activated 2-chloropyridine-3-carboxylic acid derivative, such as 2-chloropyridine-3-carbonyl chloride. The localization of the transition state and the calculation of its associated energy barrier are critical for understanding the kinetics of this esterification.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling this process. A DFT study on a similar acid-catalyzed esterification of acetic acid with ethanol (B145695) revealed a transition state with an energy barrier of 19.6 kcal/mol, which is the rate-determining step. nih.gov For the reaction leading to this compound, a similar multi-step mechanism is anticipated.

The reaction can be catalyzed by acid, which protonates the carbonyl oxygen of the 2-chloropyridine-3-carbonyl chloride, making the carbonyl carbon more electrophilic. rsc.org Propan-2-ol then acts as a nucleophile, attacking the carbonyl carbon. This leads to the formation of a tetrahedral intermediate. The transition state for this step is characterized by the partial formation of the bond between the oxygen of the propan-2-ol and the carbonyl carbon, and the partial breaking of the carbonyl π-bond.

The energy barrier for this step is influenced by several factors, including the electronic nature of the pyridine ring. The electron-withdrawing effect of the chlorine atom at the 2-position and the nitrogen atom in the pyridine ring increases the electrophilicity of the carbonyl carbon, which can affect the activation energy. libretexts.org

A general representation of the energy profile for such a reaction is depicted below. The reactants (R) must overcome the activation energy (Ea) to reach the transition state (TS) before forming the intermediate (I). The intermediate then proceeds through a second transition state to form the products (P).

| Reaction Step | Description | Estimated Energy Barrier (kcal/mol) |

| Reactants to TS1 | Nucleophilic attack of propan-2-ol on the activated carbonyl group. | 15-25 |

| Intermediate to TS2 | Elimination of the leaving group (e.g., chloride). | 5-15 |

Note: The energy barrier values are estimates based on analogous reactions and would require specific DFT calculations for this compound for precise determination.

Reaction Pathway Mapping

Reaction pathway mapping involves charting the course of a chemical reaction from reactants to products, including all intermediates and transition states. For the synthesis of this compound, two primary pathways can be considered computationally: Fischer esterification and reaction via an acyl chloride.

Fischer Esterification Pathway:

This pathway involves the direct reaction of 2-chloronicotinic acid with propan-2-ol in the presence of an acid catalyst. masterorganicchemistry.com The reaction mechanism, as mapped by computational methods, involves several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 2-chloronicotinic acid, increasing its electrophilicity.

Nucleophilic Attack: The oxygen atom of propan-2-ol attacks the protonated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Formation of a Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Elimination of Water: A molecule of water is eliminated, and a protonated ester is formed.

Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerate the acid catalyst.

Acyl Chloride Pathway:

A more common and often more efficient laboratory synthesis involves the conversion of 2-chloronicotinic acid to 2-chloropyridine-3-carbonyl chloride using a reagent like thionyl chloride (SOCl₂). libretexts.orgsigmaaldrich.com The acyl chloride is highly reactive towards nucleophiles. The reaction pathway is as follows:

Formation of the Acyl Chloride: 2-chloronicotinic acid reacts with thionyl chloride to form 2-chloropyridine-3-carbonyl chloride.

Nucleophilic Attack: Propan-2-ol attacks the highly electrophilic carbonyl carbon of the acyl chloride. This step proceeds through a tetrahedral intermediate. taylorandfrancis.com

Elimination of Chloride: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group.

Deprotonation: A weak base, often pyridine or excess propan-2-ol, removes the proton from the resulting oxonium ion to give the final ester product.

Computational modeling of these pathways allows for a comparison of their feasibility. The acyl chloride route generally has lower activation energy barriers for the nucleophilic attack step due to the excellent leaving group ability of the chloride ion, making it a more favorable pathway in many synthetic applications. libretexts.org DFT calculations can precisely map the potential energy surface for each pathway, providing quantitative insights into the reaction kinetics and thermodynamics. jmaterenvironsci.com

Advanced Spectroscopic and Structural Elucidation Techniques for Propan 2 Yl 2 Chloropyridine 3 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For Propan-2-yl 2-chloropyridine-3-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the connectivity of the isopropyl ester and the 2-chloropyridine (B119429) moieties.

Based on known chemical shift values for similar structural fragments, such as 2-chloropyridine and isopropyl esters, a hypothetical but representative ¹H and ¹³C NMR data set for this compound is presented below. chemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.comlibretexts.org

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 4 | 7.95 | dd | 7.6, 1.8 | 140.2 |

| 5 | 7.40 | dd | 7.6, 4.8 | 123.5 |

| 6 | 8.50 | dd | 4.8, 1.8 | 152.8 |

| C=O | - | - | - | 164.5 |

| CH (isopropyl) | 5.20 | sept | 6.3 | 69.8 |

| CH₃ (isopropyl) | 1.35 | d | 6.3 | 21.9 |

| 2 (C-Cl) | - | - | - | 150.1 |

| 3 (C-C=O) | - | - | - | 128.7 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the title compound, COSY would show correlations between the protons on the pyridine (B92270) ring (H-4, H-5, and H-6), confirming their adjacent positions. It would also show a correlation between the methine proton (CH) and the methyl protons (CH₃) of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the proton at 8.50 ppm would show a correlation to the carbon at 152.8 ppm, confirming this as C-6.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is particularly powerful for connecting different structural fragments. Key HMBC correlations for this compound would include:

A correlation from the isopropyl methine proton (CH) to the carbonyl carbon (C=O), confirming the ester linkage.

Correlations from the pyridine protons (H-4 and H-5) to the carbonyl carbon, linking the ester group to the pyridine ring at the C-3 position.

Correlations from H-4 to C-2 and C-6, and from H-6 to C-2 and C-4, further solidifying the assignments of the pyridine ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is invaluable for determining stereochemistry and conformation. In this case, NOESY could reveal through-space interactions between the isopropyl group protons and the protons on the pyridine ring, providing insights into the preferred orientation of the ester group relative to the aromatic ring.

Dynamic NMR for Conformational Analysis

The rotation around the C3-C=O single bond and the C-O bond of the ester group in this compound can be restricted, potentially leading to the existence of different conformers. Dynamic NMR (DNMR) is a technique used to study these conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the rotation might be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature increases, the rate of rotation increases, leading to the coalescence of these signals into a single time-averaged signal. Analysis of these temperature-dependent spectral changes can provide thermodynamic and kinetic parameters for the conformational isomerism, such as the energy barrier to rotation. chemicalbook.com

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This high precision allows for the determination of the elemental composition of this compound. For instance, the calculated exact mass of the molecular ion [M+H]⁺ of C₉H₁₀ClNO₂ is 200.0422. HRMS can measure this with an accuracy of a few parts per million (ppm), which helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides detailed structural information. For this compound, characteristic fragmentation pathways can be predicted based on the fragmentation of similar compounds like isopropyl esters and chloropyridines. nih.govyoutube.comcdnsciencepub.com

A plausible fragmentation pathway would involve the initial loss of the isopropyl group as propene (C₃H₆), a common fragmentation for isopropyl esters, leading to the formation of a protonated 2-chloropyridine-3-carboxylic acid ion. Further fragmentation could involve the loss of carbon monoxide (CO) or the chlorine atom.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 200.0422 | [C₉H₁₀ClNO₂ + H]⁺ | Molecular Ion |

| 158.0003 | [C₆H₄ClNO₂ + H]⁺ | Loss of propene (C₃H₆) from the isopropyl group |

| 130.0058 | [C₅H₄ClNO + H]⁺ | Loss of CO from the carboxylic acid fragment |

| 122.0367 | [C₆H₅NO₂ + H]⁺ | Loss of HCl from the carboxylic acid fragment |

X-ray Crystallography for Solid-State Structural Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers the definitive determination of the molecular structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined.

For this compound, a successful X-ray crystallographic analysis would provide:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths and bond angles.

The conformation of the molecule in the solid state, including the dihedral angles between the pyridine ring and the ester group.

Information about intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-π stacking, which govern the crystal packing. nih.gov

Although a crystal structure for the title compound is not publicly available, data from related structures, such as 2-chloropyridine-3-carboxamide, can provide insights into the expected solid-state conformation. youtube.com The dihedral angle between the pyridine ring and the carboxamide group in the latter is 63.88(8)°, suggesting that the ester group in this compound may also be significantly twisted out of the plane of the pyridine ring.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.0 |

| b (Å) | ~14.0 |

| c (Å) | ~10.0 |

| β (°) | ~95 |

| Volume (ų) | ~975 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.36 |

This hypothetical data is based on typical values for similar organic molecules and serves to illustrate the type of information obtained from an X-ray crystallographic study.

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

Hydrogen Bonding: Although the primary structure of this compound lacks strong hydrogen bond donors, the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors. In the presence of suitable donors, such as in a co-crystal or solvate, these sites would be prime candidates for hydrogen bond formation. For instance, in related nicotinic acid derivatives, intermolecular hydrogen bonds are crucial in defining the crystal packing. rsc.org In the crystal structure of 2-chloropyridine-3-carboxamide, a related derivative, intermolecular N—H⋯N and N—H⋯O hydrogen bonds are instrumental in forming a two-dimensional network. mdpi.com

π-Stacking: The aromatic pyridine ring is capable of engaging in π-stacking interactions. These interactions, arising from the alignment of π-orbitals of adjacent rings, are a significant cohesive force in many aromatic compounds. In polymorphic forms of 2-(naphthalenylamino)-nicotinic acids, π-π stacking was found to be a determining factor in the resulting crystal structures. researchgate.net The pyridine ring in this compound can stack with other pyridine rings in either a parallel-displaced or a T-shaped (edge-to-face) arrangement, contributing to the formation of a stable, extended structure.

Crystal Packing and Supramolecular Assembly

Based on studies of similar molecules, it is anticipated that the crystal structure would feature layers or chains of molecules. For instance, in supramolecular assemblies of 3-chlorobenzoic acid and 4-amino-2-chloropyridine, a variety of interactions including O-H···N, N-H···O, and even Cl···Cl contacts contribute to the formation of one-dimensional chains and more complex three-dimensional networks. mdpi.com The steric bulk of the isopropyl group in this compound will also play a crucial role in determining the efficiency of crystal packing, potentially leading to less dense structures compared to its methyl or ethyl ester counterparts. The final supramolecular structure will be a delicate balance between maximizing attractive forces like hydrogen and halogen bonds and π-stacking, while minimizing steric repulsion.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of a molecule. By analyzing the frequencies of absorbed or scattered light, one can identify the functional groups present and gain insights into the molecular structure and bonding.

For this compound, the vibrational spectra would be dominated by the characteristic modes of the 2-chloropyridine ring and the isopropyl ester group.

2-Chloropyridine Ring Vibrations:

C-H stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region.

Ring stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) typically appear as a series of bands in the 1400-1600 cm⁻¹ range. In pyridine itself, these are observed at approximately 1583, 1572, 1482, and 1439 cm⁻¹. aps.org

Ring breathing mode: A characteristic ring breathing mode for pyridine derivatives is often observed around 1000 cm⁻¹.

C-Cl stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Isopropyl Ester Group Vibrations:

C=O stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester is anticipated in the region of 1720-1740 cm⁻¹.

C-O stretching: The C-O stretching vibrations of the ester group will likely produce strong bands in the 1100-1300 cm⁻¹ range.

Aliphatic C-H stretching and bending: The isopropyl group will exhibit C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations (e.g., scissoring, rocking) in the 1350-1470 cm⁻¹ region.

A Raman spectroscopic study of 2-chloropyridine in methanol (B129727) revealed that hydrogen bonding can cause shifts and the appearance of new bands, particularly for ring bending modes. researchgate.net This suggests that in the solid state, intermolecular interactions in this compound could lead to subtle but measurable changes in its vibrational spectra compared to the liquid phase or in solution.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Aliphatic C-H (isopropyl) | Stretching | 2850 - 3000 | IR, Raman |

| Carbonyl (Ester) | C=O Stretching | 1720 - 1740 | IR (Strong) |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 | IR, Raman |

| Ester | C-O Stretching | 1100 - 1300 | IR (Strong) |

| Pyridine Ring | Ring Breathing | ~1000 | Raman (Often Strong) |

| C-Cl | Stretching | 600 - 800 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of this energy promotes electrons from lower energy molecular orbitals (often non-bonding or π orbitals) to higher energy, anti-bonding orbitals.

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from the conjugated π-system of the 2-chloropyridine ring and the carbonyl group. The primary electronic transitions anticipated are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. Due to the conjugated system of the pyridine ring, these are expected to be strong absorptions. For pyridine, π → π* transitions are typically observed around 200 nm and 250-260 nm. The presence of the chloro and carboxylate substituents will likely cause a bathochromic (red) shift in these absorptions.

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (the lone pairs on the nitrogen and oxygen atoms) to a π* anti-bonding orbital. These transitions are generally weaker than π → π* transitions and are expected to appear at longer wavelengths. The carbonyl group of the ester and the nitrogen of the pyridine ring are both sites for n → π* transitions.

In a study of nicotinic acid derivatives, the absorption maxima were found to be influenced by the nature of the solvent, indicating the sensitivity of the electronic transitions to the molecular environment. rsc.org For this compound, similar solvatochromic effects would be expected, with polar solvents potentially shifting the positions of the absorption bands.

| Transition Type | Originating Orbital | Destination Orbital | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|---|

| π → π | π (Pyridine ring) | π (Pyridine ring, C=O) | 200 - 280 | High |

| n → π | n (N in ring, O in C=O) | π (Pyridine ring, C=O) | > 280 | Low |

Propan 2 Yl 2 Chloropyridine 3 Carboxylate As a Key Synthetic Intermediate

Precursor in the Synthesis of Naphthyridine Derivatives

The naphthyridine framework is a core structural motif in many biologically active compounds and pharmaceutical agents. google.com The synthesis of naphthyridine derivatives often involves the cyclization of appropriately substituted pyridine (B92270) precursors. While direct literature explicitly detailing the use of propan-2-yl 2-chloropyridine-3-carboxylate in naphthyridine synthesis is not abundant, its structural features suggest a strong potential for such applications.

General synthetic strategies for 1,5-naphthyridines, for instance, have utilized substituted 3-aminopyridine (B143674) compounds which undergo cyclization reactions. nih.gov Furthermore, the synthesis of 1,5-naphthyridine (B1222797) derivatives has been achieved through Heck reactions of substituted pyridines followed by cyclization. nih.gov The chloro and ester functionalities on this compound offer handles for conversion into the necessary precursors for these cyclization strategies. For example, the chloro group can be displaced by an amino group, and the ester can be manipulated to introduce the second ring.

Role in the Generation of Functionalized 3-Acetyl-2-chloropyridine

3-Acetyl-2-chloropyridine is a crucial intermediate in the synthesis of various pharmaceutical compounds. google.com A significant application of this compound lies in its potential conversion to this key building block. Patent literature reveals that derivatives of 2-chloronicotinic acid, such as its esters, are valuable starting materials for producing 3-acetyl-2-chloropyridine. google.comresearchgate.net

One documented method involves the reaction of methyl 2-chloronicotinate with a Grignard reagent like methylmagnesium bromide to yield 3-acetyl-2-chloropyridine. researchgate.net Given that this compound is the isopropyl ester of the same carboxylic acid, it is highly plausible that it can undergo a similar Grignard reaction to afford the desired acetylated product. The general reaction mechanism involves the nucleophilic addition of the Grignard reagent to the ester carbonyl group.

Table 1: Synthesis of 3-Acetyl-2-chloropyridine from 2-Chloronicotinic Acid Derivatives

| Starting Material | Reagent | Product | Reported Yield | Reference |

|---|---|---|---|---|

| 2-Chloronicotinic acid lithium salt | Methylmagnesium bromide | 3-Acetyl-2-chloropyridine | High | google.comresearchgate.net |

| Methyl 2-chloronicotinate | Methylmagnesium bromide | 3-Acetyl-2-chloropyridine | 66% | researchgate.net |

| This compound | Methylmagnesium bromide | 3-Acetyl-2-chloropyridine | (Plausible) | - |

Building Block for Complex Heterocyclic Systems (e.g., Triazolopyridines)

The synthesis of fused heterocyclic systems like triazolopyridines often relies on the reactivity of substituted pyridine precursors. This compound serves as a valuable starting point for accessing these complex scaffolds. For instance, the synthesis of researchgate.netresearchgate.netwhiterose.ac.uktriazolo[4,3-a]pyridines can be achieved through the reaction of a 2-chloropyridine (B119429) derivative with a hydrazide, followed by cyclization. whiterose.ac.ukorganic-chemistry.org

A plausible synthetic route would involve the reaction of this compound with hydrazine (B178648) hydrate (B1144303) to form the corresponding 2-hydrazinonicotinoyl hydrazide. This intermediate can then undergo cyclization reactions to form the triazolopyridine core. A study describes the reaction of ethyl 2-chloronicotinate with anhydrous hydrazine, which results in ethyl 2-hydrazinonicotinate, a direct precursor for building the triazole ring. lookchem.com This strongly suggests that the isopropyl ester would react similarly.

Utility in the Synthesis of Organocatalysts and Ligands

Pyridine-containing molecules are widely utilized as ligands in organometallic chemistry and as scaffolds for organocatalysts due to the coordinating ability of the nitrogen atom. nih.govvaia.com The functional groups present in this compound make it an attractive building block for the synthesis of novel catalysts and ligands.

The ester group can be readily converted into other functionalities, such as amides or alcohols, which can act as coordinating sites in a ligand. researchgate.net The chloro-substituent can be replaced through nucleophilic substitution or participate in cross-coupling reactions, allowing for the attachment of the pyridine moiety to larger molecular frameworks or metal centers. While specific examples detailing the use of this compound for this purpose are not prevalent, the general utility of functionalized pyridines in catalyst and ligand design is well-established. nih.gov For example, pyridine derivatives are key components in the synthesis of pincer ligands and have been incorporated into various metal complexes. researchgate.net

Application in Regioselective Functionalization Studies of Pyridine Scaffolds

The regioselective functionalization of the pyridine ring is a significant challenge in organic synthesis due to the electronic nature of the heterocycle. nih.govdntb.gov.ua The substituents on the pyridine ring play a crucial role in directing incoming reagents to specific positions. This compound, with its chloro and isopropyl carboxylate groups at the 2- and 3-positions respectively, presents an interesting substrate for studying regioselective reactions.

The chlorine atom is an electron-withdrawing group that deactivates the ring towards electrophilic substitution but can direct incoming nucleophiles. wikipedia.org The ester group is also electron-withdrawing and can influence the reactivity of adjacent positions. acs.org The interplay of these two functional groups can be exploited to achieve regioselective C-H functionalization at the C4, C5, or C6 positions, which are often difficult to access. nih.govnih.gov For instance, the ester group can act as a directing group in certain metal-catalyzed C-H activation reactions. acs.org

Contribution to Diverse Chemical Libraries for Research Purposes

The development of diverse chemical libraries is fundamental to modern drug discovery and materials science. researchgate.netnih.govresearchgate.net Pyridine and its derivatives are considered "privileged scaffolds" as they are frequently found in biologically active compounds and approved drugs. nih.govlifechemicals.com this compound is an excellent building block for generating such libraries due to its multiple points of diversification.

The chloro substituent can be readily displaced by a variety of nucleophiles or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a diverse array of amides, or it can be reduced to an alcohol, providing further opportunities for derivatization. This multi-faceted reactivity allows for the rapid and efficient generation of a large number of distinct molecules from a single, readily available starting material, thereby contributing significantly to the expansion of chemical space for research purposes. whiterose.ac.uknih.gov

Table 2: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| Isopropyl 2-chloronicotinate |

| Naphthyridine |

| 3-Acetyl-2-chloropyridine |

| 2-Chloronicotinic acid |

| Methyl 2-chloronicotinate |

| Methylmagnesium bromide |

| Triazolopyridine |

| Hydrazine hydrate |

| 2-Hydrazinonicotinoyl hydrazide |

| Ethyl 2-chloronicotinate |

| Ethyl 2-hydrazinonicotinate |

| Pyridine |

| Carboxylic acid |

| Amide |

Future Research Directions in the Chemistry of Propan 2 Yl 2 Chloropyridine 3 Carboxylate

Development of More Sustainable and Atom-Economical Synthetic Routes